N-(2,5-dioxopyrrol-1-yl)spiro[2.3]hexane-2-carboxamide
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Overview
Description
N-(2,5-dioxopyrrol-1-yl)spiro[23]hexane-2-carboxamide is a compound that features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dioxopyrrol-1-yl)spiro[2.3]hexane-2-carboxamide typically involves the cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst. This reaction is promoted by visible-light-induced photosensitization, leading to the formation of the spirocyclic framework under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dioxopyrrol-1-yl)spiro[2.3]hexane-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups onto the spirocyclic framework.
Scientific Research Applications
N-(2,5-dioxopyrrol-1-yl)spiro[2.3]hexane-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as an anticonvulsant and other therapeutic agents.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-(2,5-dioxopyrrol-1-yl)spiro[2.3]hexane-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. For instance, in its potential role as an anticonvulsant, the compound may inhibit calcium currents mediated by Cav 1.2 (L-type) channels, thereby modulating neuronal activity .
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide: This compound shares a similar pyrrolidinone structure and has been studied for its anticonvulsant properties.
Dispiro[2.0.2 4.2 3] and dispiro[2.0.3 4.2 3] frameworks: These compounds also feature spirocyclic structures and are used in the synthesis of drug-like molecules.
Uniqueness
N-(2,5-dioxopyrrol-1-yl)spiro[2.3]hexane-2-carboxamide is unique due to its specific spirocyclic arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2,5-dioxopyrrol-1-yl)spiro[2.3]hexane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-8-2-3-9(15)13(8)12-10(16)7-6-11(7)4-1-5-11/h2-3,7H,1,4-6H2,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSDBLJDAZPLCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2C(=O)NN3C(=O)C=CC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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